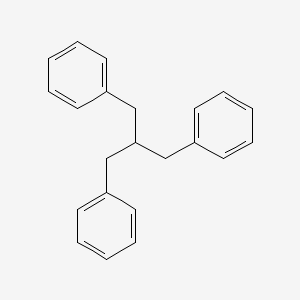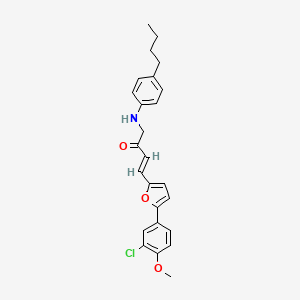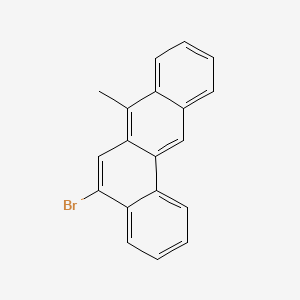![molecular formula C22H30O3Si B11952312 Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate](/img/structure/B11952312.png)
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate is an organic compound with the molecular formula C22H30O3Si . It is a silyl ether derivative, commonly used in organic synthesis as a protecting group for alcohols. The compound is known for its stability and resistance to acidic hydrolysis, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of butanoic acid with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine . The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyl(diphenyl)silyl group is resistant to acidic hydrolysis, ensuring the stability of the protected alcohol under various reaction conditions . The molecular targets and pathways involved include the selective protection of primary hydroxyl groups over secondary and tertiary ones .
Comparison with Similar Compounds
Ethyl 4-{[tert-butyl(diphenyl)silyl]oxy}butanoate is compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Offers similar stability but is less resistant to acidic conditions.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride ions but less stable under acidic conditions.
Trimethylsilyl (TMS): Easier to remove but less stable overall.
The uniqueness of this compound lies in its enhanced stability and selectivity, making it a preferred choice for protecting primary hydroxyl groups in complex synthetic routes .
Properties
Molecular Formula |
C22H30O3Si |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
ethyl 4-[tert-butyl(diphenyl)silyl]oxybutanoate |
InChI |
InChI=1S/C22H30O3Si/c1-5-24-21(23)17-12-18-25-26(22(2,3)4,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16H,5,12,17-18H2,1-4H3 |
InChI Key |
CYFLZPMMJMRFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)

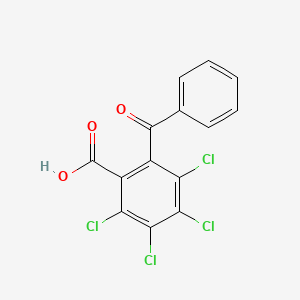
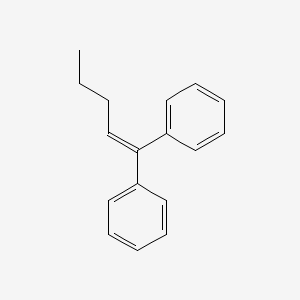
![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)

![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)


